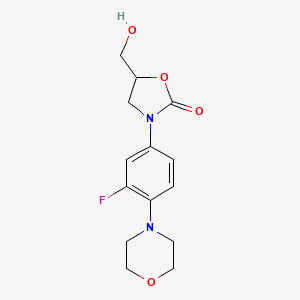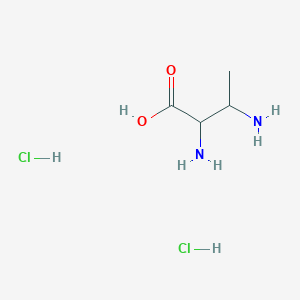
15-Hydroxy-dehydroabietic-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hydroxy-dehydroabietic-acid is a diterpene compound derived from dehydroabietic acid, which is a naturally occurring resin acid found in the oleoresin of coniferous trees. This compound is part of the abietane diterpenoid family, known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxy-dehydroabietic-acid typically involves the hydroxylation of dehydroabietic acid. One common method includes the use of oxidizing agents such as potassium permanganate or osmium tetroxide to introduce the hydroxyl group at the 15th position . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources followed by chemical modification. The process includes the distillation of pine resins to obtain dehydroabietic acid, which is then subjected to hydroxylation reactions under optimized conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 15-Hydroxy-dehydroabietic-acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming dehydroabietic acid.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Dehydroabietic acid.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
15-Hydroxy-dehydroabietic-acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and signaling pathways.
Medicine: Exhibits anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the production of varnishes, coatings, and other resin-based products.
Mechanism of Action
The biological effects of 15-Hydroxy-dehydroabietic-acid are mediated through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and interfering with mitochondrial functions.
Antibacterial Activity: Inhibits bacterial growth by disrupting cell membrane integrity and inhibiting essential enzymes.
Antiviral Activity: Interferes with viral replication by targeting viral enzymes and host cell machinery.
Comparison with Similar Compounds
15-Hydroxy-dehydroabietic-acid is compared with other abietane diterpenoids such as:
Abietic Acid: Similar structure but lacks the hydroxyl group at the 15th position.
Dehydroabietic Acid: The parent compound without the hydroxyl modification.
12-Hydroxyabietic Acid: Another hydroxylated derivative but with the hydroxyl group at the 12th position.
Uniqueness: this compound is unique due to its specific hydroxylation, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C32H52O2 |
|---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3/t21-,23-,24+,25-,26+,27-,29-,30+,31-,32?/m1/s1 |
InChI Key |
SFEUTIOWNUGQMZ-VDJWUHLSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CCC4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)OC(=O)C)C |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


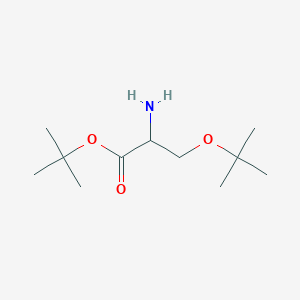
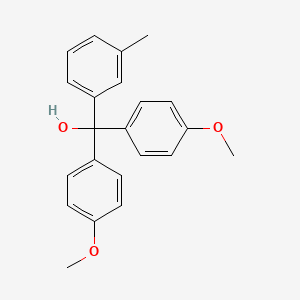

![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
![1-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13396131.png)
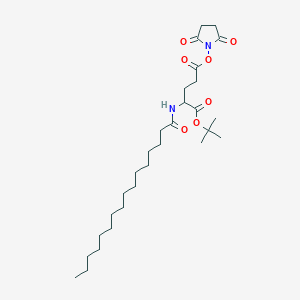
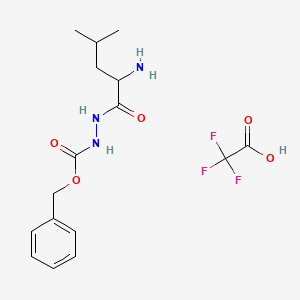
![2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13396140.png)
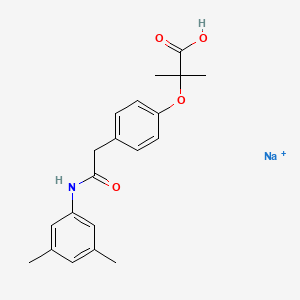

![(1R,2R)-2-[[4'-[[(Phenylamino)carbonyl]amino][1,1'-biphenyl]-4-YL]carbonyl]cyclopentanecarboxylic acid](/img/structure/B13396157.png)
![N-[1-(4-Formylphenyl)ethyl]methanesulfonamide](/img/structure/B13396163.png)
